FM1-84

Beschreibung

BenchChem offers high-quality FM1-84 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about FM1-84 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

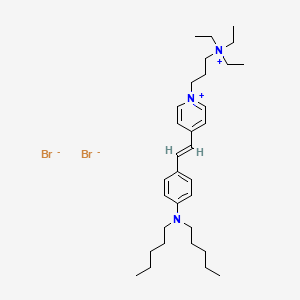

Molekularformel |

C32H53Br2N3 |

|---|---|

Molekulargewicht |

639.6 g/mol |

IUPAC-Name |

3-[4-[(E)-2-[4-(dipentylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-triethylazanium dibromide |

InChI |

InChI=1S/C32H53N3.2BrH/c1-6-11-13-25-34(26-14-12-7-2)32-20-18-30(19-21-32)16-17-31-22-27-33(28-23-31)24-15-29-35(8-3,9-4)10-5;;/h16-23,27-28H,6-15,24-26,29H2,1-5H3;2*1H/q+2;;/p-2 |

InChI-Schlüssel |

QCVUFCBGGWOMSS-UHFFFAOYSA-L |

Isomerische SMILES |

CCCCCN(CCCCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] |

Kanonische SMILES |

CCCCCN(CCCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

FM1-84 fluorescent properties

An In-depth Technical Guide to the Fluorescent Properties of FM1-84

Introduction

FM1-84, also known commercially as SynaptoGreen™ C5, is an amphipathic styryl dye widely utilized in neuroscience and cell biology research.[1][2][3][4][5] As a member of the FM (Fei Mao) dye family, its core application is the visualization and quantification of synaptic vesicle endocytosis and exocytosis.[6] The dye's fluorescence is environmentally sensitive; it is virtually non-fluorescent in aqueous solutions but exhibits a significant increase in quantum yield upon insertion into lipid membranes.[1][7] This property allows for the selective labeling of internalized vesicles during periods of synaptic activity, making it an indispensable tool for researchers studying neurotransmission and membrane trafficking. This guide provides a detailed overview of the physicochemical and fluorescent properties of FM1-84, comprehensive experimental protocols, and a discussion of its practical applications and limitations.

Core Physicochemical and Fluorescent Properties

FM1-84 consists of a hydrophilic, cationic head group and a lipophilic tail composed of five carbons (four methylene groups and a terminal methyl group).[6] This structure allows it to reversibly anchor into the outer leaflet of cell membranes without permeating them.[7] Compared to its well-known analogue FM1-43, which has a shorter four-carbon tail, FM1-84 is less water-soluble and exhibits slower dissociation kinetics from membranes.[2][6] This results in a faster staining rate and a slower de-staining rate, which can be advantageous for certain experimental paradigms.[2][4]

The key quantitative properties of FM1-84 are summarized in the table below. It is important to note that while spectral characteristics are well-documented, fundamental photophysical parameters such as molar extinction coefficient and quantum yield are not consistently reported in publicly available literature. For such parameters, experimental determination is recommended.

| Property | Value | Reference(s) |

| Synonyms | SynaptoGreen™ C5 | [1][2] |

| Molecular Formula | C₃₂H₅₃Br₂N₃ | [2][5] |

| Molecular Weight | 640.59 g/mol | [2][5] |

| Appearance | Red solid | [2][5] |

| Solubility | Soluble in water | [2][5] |

| Excitation (in MeOH) | ~510 nm | [2][4][5] |

| Emission (in MeOH) | ~625 nm | [2][4][5] |

| Excitation (in membranes) | ~480 nm | [2] |

| Emission (in membranes) | ~598 nm | [2] |

| Molar Extinction Coeff. | Data not publicly available | |

| Quantum Yield | Data not publicly available | |

| Fluorescence Lifetime | Data not publicly available |

Mechanism of Action and Fluorescence

The utility of FM1-84 as a probe for membrane trafficking stems from its environment-dependent fluorescence. In aqueous solution, the dye exists in a conformation that efficiently quenches fluorescence. Upon partitioning into the hydrophobic environment of a lipid bilayer, the dye becomes conformationally constrained, leading to a dramatic increase in its fluorescence quantum yield. This "turn-on" mechanism allows for imaging with a high signal-to-background ratio, as only membrane-bound dye contributes significantly to the fluorescent signal.

Caption: Mechanism of FM1-84 fluorescence upon membrane partitioning.

Application in Synaptic Vesicle Recycling

FM1-84 is a powerful tool for tracking the full cycle of synaptic vesicle turnover. When a neuron is stimulated, synaptic vesicles fuse with the presynaptic membrane (exocytosis) to release neurotransmitters. Subsequently, the vesicle membrane is retrieved from the plasma membrane (endocytosis) to be refilled and reused. If FM1-84 is present in the extracellular solution during this endocytic process, it is trapped within the lumen of the newly formed vesicles. Washing away the external dye leaves a fluorescently labeled pool of recycled vesicles. A second round of stimulation will trigger the exocytosis of these labeled vesicles, releasing the dye back into the extracellular space and causing a corresponding decrease in fluorescence at the presynaptic terminal. This "destaining" rate is directly proportional to the rate of exocytosis.

Caption: The role of FM1-84 in visualizing the synaptic vesicle cycle.

Experimental Protocols

The following is a generalized protocol for monitoring synaptic vesicle recycling in cultured neurons. Parameters should be optimized for the specific preparation and experimental goals.

1. Materials and Solutions

-

FM1-84 Stock Solution: Prepare a 1-10 mM stock solution in water or DMSO. Store protected from light at -20°C.

-

Physiological Saline Solution: e.g., Tyrode's solution or HEPES-buffered saline appropriate for the cell type.

-

High K+ Staining Solution: Prepare saline solution where KCl is elevated (e.g., 45-90 mM) by equimolar substitution for NaCl.[8]

-

Washing Solution: Standard physiological saline.

-

Destaining Solution: High K+ solution or electrodes for field stimulation.

-

Background Quencher (Optional): Sulforhodamine 101 or ADVASEP-7 for preparations with high background, such as brain slices.[9][10]

2. Staining (Dye Loading) Procedure The goal is to stimulate endocytosis in the presence of the dye.

-

Culture neurons on glass coverslips suitable for imaging.

-

Replace the culture medium with physiological saline containing FM1-84 at a final concentration of 2-15 µM (a common starting point is 10 µM).[8]

-

Induce synaptic activity to load the dye. Two common methods are:

-

High K+ Depolarization: Perfuse the cells with the High K+ Staining Solution for 1-2 minutes. This strong, sustained depolarization triggers massive vesicle turnover.[8][9]

-

Electrical Field Stimulation: Stimulate the neurons with platinum electrodes (e.g., 30 Hz for 1-5 minutes) while they are bathed in the FM1-84 solution.[9]

-

-

Immediately after stimulation, thoroughly wash the preparation with dye-free physiological saline for 5-10 minutes to remove all extracellular and surface-bound dye.[11] Multiple exchanges of the washing solution are critical for low background.

3. Destaining (Dye Unloading) and Imaging

-

Mount the coverslip onto the microscope imaging chamber in fresh, dye-free saline.

-

Acquire baseline images of the fluorescently labeled synaptic terminals.

-

Stimulate the neurons again using either high K+ solution or electrical stimulation to induce exocytosis.

-

Acquire a time-lapse series of images throughout the stimulation period. The rate of fluorescence decrease (destaining) reflects the rate of exocytosis.[9]

-

At the end of the experiment, perfuse with a high K+ solution for an extended period to release the entire recycling pool of vesicles, establishing a final baseline (Fmin).

4. Data Analysis and Controls

-

Quantification: Measure the fluorescence intensity of individual synaptic boutons (regions of interest, ROIs) over time. After subtracting background fluorescence, normalize the data using the formula: (F - Fmin) / (Fmax - Fmin), where Fmax is the initial baseline fluorescence.

-

Photobleaching Control: Photobleaching can be mistaken for destaining. To quantify its rate, perform a full staining and washing protocol using a fixable analogue (e.g., FM1-43FX), fix the cells, and then image them using the exact same time-lapse parameters as the live experiment.[8] Any decrease in fluorescence in the fixed sample is due to photobleaching and can be used to correct the experimental data.

Caption: General experimental workflow for an FM1-84 destaining experiment.

Considerations and Limitations

-

Pharmacological Activity: FM dyes are not biologically inert. The related dyes FM1-43 and FM2-10 have been shown to act as competitive antagonists at muscarinic acetylcholine receptors. This off-target effect could potentially confound studies of cholinergic systems or circuits modulated by muscarinic signaling. Researchers should perform appropriate controls to rule out pharmacological artifacts.

-

Hydrophobicity and Kinetics: As a more hydrophobic dye, FM1-84 partitions into and out of membranes at different rates than other FM dyes.[9] Its slower dissociation can be beneficial for reducing dye loss during wash steps but may also mean that dye release during transient "kiss-and-run" fusion events is less complete compared to less hydrophobic dyes like FM2-10.[9]

-

Background Staining: In complex tissues like brain slices, damaged cells and myelin can non-specifically absorb the dye, leading to high background fluorescence.[9] The use of background quenchers or careful selection of healthy regions is often necessary.

-

Phototoxicity and Photobleaching: Like all fluorophores, FM1-84 is subject to photobleaching and can generate phototoxicity upon intense illumination. It is crucial to use the lowest possible excitation light intensity and exposure times that still provide an adequate signal-to-noise ratio. Conducting photobleaching controls is essential for accurate quantitative analysis.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. biotium.com [biotium.com]

- 3. References | ISS [iss.com]

- 4. atlasbiyo.com [atlasbiyo.com]

- 5. lifetechindia.com [lifetechindia.com]

- 6. researchgate.net [researchgate.net]

- 7. Imaging synaptic vesicle recycling by staining and destaining vesicles with FM dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. biotium.com [biotium.com]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Lipophilic Nature of FM1-43

For Researchers, Scientists, and Drug Development Professionals

Introduction

FM1-43, a lipophilic styryl dye, is a powerful tool in cellular biology and neuroscience for investigating membrane dynamics, particularly the processes of endocytosis and exocytosis. Its unique photophysical properties, coupled with its specific interaction with lipid bilayers, allow for real-time visualization of vesicle trafficking in living cells. This technical guide provides a comprehensive overview of the core principles underlying the lipophilic nature of FM1-43, detailed experimental protocols for its application, and quantitative data to facilitate its effective use in research and drug development.

The utility of FM1-43 stems from its amphipathic structure, which consists of a hydrophilic head group and a lipophilic tail.[1] This architecture allows the dye to insert into the outer leaflet of the plasma membrane, where it becomes intensely fluorescent.[2][3] The dye is cell-impermeant, meaning it cannot passively cross the lipid bilayer, a critical feature for its use as a marker for membrane internalization.[4][5][6]

Core Mechanism of Action

FM1-43 operates on a simple yet elegant principle: its fluorescence is environmentally sensitive. In aqueous solutions, the dye is virtually non-fluorescent.[7][8][9] However, upon partitioning into the hydrophobic environment of a lipid membrane, its quantum yield increases dramatically, resulting in a bright fluorescent signal.[9][10]

The process of vesicle recycling, a fundamental mechanism in synaptic transmission, can be visualized using FM1-43 in a two-step process:

-

Staining (Endocytosis): When cells are stimulated to undergo endocytosis in the presence of FM1-43, the dye molecules that are embedded in the plasma membrane are internalized along with the newly formed vesicles.[4][11] This traps the fluorescent dye within the lumen of the endocytic vesicles, leading to the appearance of bright fluorescent puncta within the cell.[12]

-

Destaining (Exocytosis): Upon subsequent stimulation in a dye-free medium, the stained vesicles fuse with the plasma membrane during exocytosis. This re-exposes the FM1-43 molecules to the aqueous extracellular environment, causing them to diffuse away from the membrane and lose their fluorescence.[4][11][13] The rate of fluorescence decay can be used to quantify the rate of exocytosis.[13]

This activity-dependent staining and destaining make FM1-43 an invaluable probe for studying the dynamics of the synaptic vesicle cycle and other membrane trafficking events.[4][6]

Quantitative Data

A precise understanding of the physicochemical properties of FM1-43 is essential for its optimal use. The following table summarizes key quantitative data for FM1-43.

| Property | Value | References |

| Molecular Weight | 611.5 g/mol | |

| Excitation Maximum (in membrane) | ~473-485 nm | [12] |

| Emission Maximum (in membrane) | ~579-598 nm | |

| Solubility | Soluble in DMSO (≥50 mg/mL), Ethanol (≥10 mg/mL); Sparingly soluble in PBS (pH 7.2) (1-10 mg/mL) | |

| Partition Constant (K) into POPC vesicles | 10³ - 10⁴ M⁻¹ | |

| Free Energy of Binding (ΔG) to POPC vesicles | -7.8 kcal/mol | |

| Partition Enthalpy (ΔH) into POPC vesicles | -2.0 kcal/mol | |

| Octanol-Water Partition Coefficient (LogP) | Experimental value not readily available in cited literature. Based on its structure and membrane partitioning behavior, it is highly lipophilic. |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments using FM1-43.

Protocol 1: Staining of Synaptic Vesicles in Cultured Neurons

This protocol describes the loading of FM1-43 into synaptic vesicles of cultured neurons through activity-dependent endocytosis.

Materials:

-

Cultured neurons on coverslips

-

Normal Tyrode's solution (in mM: 145 NaCl, 4 KCl, 2.5 CaCl₂, 2.5 MgCl₂, 10 HEPES, 10 glucose, pH 7.2)

-

High K⁺ Tyrode's solution (in mM: 95 NaCl, 50 KCl, 2.5 CaCl₂, 2.5 MgCl₂, 10 HEPES, 10 glucose, pH 7.2)

-

FM1-43 stock solution (e.g., 1-5 mM in DMSO or water)

-

Imaging chamber

Procedure:

-

Place the coverslip with cultured neurons in the imaging chamber and perfuse with normal Tyrode's solution.

-

To induce synaptic vesicle cycling, replace the normal Tyrode's solution with high K⁺ Tyrode's solution containing 5-10 µM FM1-43.[7]

-

Incubate for 1-2 minutes to allow for depolarization-induced endocytosis and uptake of the dye.

-

Wash the cells thoroughly with normal Tyrode's solution for 5-10 minutes to remove the extracellular and plasma membrane-bound dye.[9]

-

Image the stained synaptic terminals using fluorescence microscopy with appropriate filter sets (e.g., excitation ~480 nm, emission ~580 nm).

Protocol 2: Destaining to Monitor Exocytosis

This protocol outlines the procedure for measuring the rate of exocytosis by monitoring the release of FM1-43 from pre-stained synaptic vesicles.

Materials:

-

FM1-43 stained cultured neurons (from Protocol 1)

-

Normal Tyrode's solution

-

High K⁺ Tyrode's solution

-

Imaging setup with time-lapse capabilities

Procedure:

-

Mount the coverslip with FM1-43 stained neurons in the imaging chamber and perfuse with normal Tyrode's solution.

-

Acquire a baseline fluorescence image of the stained terminals.

-

Induce exocytosis by perfusing with high K⁺ Tyrode's solution.

-

Acquire a time-lapse series of fluorescence images to monitor the decrease in fluorescence intensity as the dye is released.

-

The rate of fluorescence decay is proportional to the rate of exocytosis.

Protocol 3: Staining of Endocytic Vesicles in Non-Neuronal Cells

This protocol is adapted for studying endocytosis in adherent non-neuronal cell lines.

Materials:

-

Adherent cells cultured on coverslips

-

Appropriate cell culture medium or buffer (e.g., HBSS)

-

FM1-43 working solution (e.g., 5 µg/mL in ice-cold HBSS)

-

4% Paraformaldehyde (PFA) for fixation (optional, for use with fixable FM1-43FX)

Procedure:

-

Wash the cells with the appropriate buffer.

-

Add the FM1-43 working solution to the cells and incubate for 5-30 minutes at room temperature or 37°C to allow for endocytosis. For selective plasma membrane staining, incubation can be done at 4°C.

-

Wash the cells twice with fresh medium or buffer to remove the extracellular dye.

-

Image the cells immediately using fluorescence microscopy.

-

(Optional) For fixation, after washing, incubate the cells with 4% PFA for 10-15 minutes at room temperature.[7]

Mandatory Visualizations

Signaling Pathway: Synaptic Vesicle Recycling

The following diagram illustrates the key stages of the synaptic vesicle cycle that can be monitored using FM1-43.

Caption: Synaptic vesicle cycle monitored by FM1-43.

Experimental Workflow: FM1-43 Staining and Destaining

This diagram outlines the logical flow of a typical experiment using FM1-43 to study vesicle recycling.

Caption: Experimental workflow for FM1-43 staining and destaining.

References

- 1. Fluorescent styryl dyes FM1-43 and FM2-10 are muscarinic receptor antagonists: intravital visualization of receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prediction of octanol-water partition coefficients for the SAMPL6- [Formula: see text] molecules using molecular dynamics simulations with OPLS-AA, AMBER and CHARMM force fields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Styryl dyes as two-photon excited fluorescent probes for DNA detection and two-photon laser scanning fluorescence microscopy of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Confinement of a Styryl Dye into Nanoporous Aluminophosphates: Channels vs. Cavities | MDPI [mdpi.com]

- 12. FM 1–43 Labeling of Synaptic Vesicle Pools at the Drosophila Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to FM1-43 in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent styryl dye FM1-43, a powerful tool for investigating synaptic vesicle recycling and membrane trafficking in neuroscience. It details the dye's mechanism of action, experimental protocols, quantitative data, and potential challenges, serving as a practical resource for researchers in the field.

Core Principles of FM1-43

FM1-43 is an amphipathic molecule with a hydrophilic head group and a lipophilic tail, which allows it to reversibly insert into the outer leaflet of cell membranes.[1][2][3] Critically, it is largely non-fluorescent in aqueous solutions but exhibits a significant increase in quantum yield upon binding to lipid membranes.[4][5] This property makes it an excellent tool for visualizing membrane dynamics.

The dye's utility in neuroscience stems from its inability to cross the lipid bilayer.[2] During synaptic activity, when synaptic vesicles fuse with the presynaptic membrane (exocytosis) to release neurotransmitters, the vesicle membrane becomes continuous with the plasma membrane. If FM1-43 is present in the extracellular solution, it will label this newly exposed membrane. Subsequently, when the vesicle membrane is retrieved back into the neuron (endocytosis), the dye becomes trapped within the lumen of the newly formed synaptic vesicle.[1][6] This process effectively labels the pool of recycling synaptic vesicles.

The fluorescence of the labeled terminals can then be imaged. To study exocytosis, the extracellular dye is washed away, and the release of the trapped dye from the vesicles during a subsequent round of stimulation is monitored as a decrease in fluorescence.[1][6]

Advantages and Limitations

Advantages:

-

Live-cell imaging: FM1-43 is well-suited for studying the dynamics of synaptic vesicle recycling in real-time in living neurons.[6]

-

Activity-dependent labeling: It selectively labels vesicles that are actively participating in exo-endocytosis.[7]

-

Quantitative analysis: The fluorescence intensity can be used to quantify the size of the recycling vesicle pool and the kinetics of exocytosis and endocytosis.[8]

-

Versatility: It can be used in a wide range of preparations, from cultured neurons to neuromuscular junctions.[6][9]

Limitations:

-

Potential for non-specific labeling: Under certain conditions, FM1-43 can enter cells through non-endocytotic pathways, such as through mechanosensitive channels or damaged membranes, leading to background fluorescence.[10][11][12]

-

Phototoxicity: Like many fluorescent dyes, prolonged exposure to excitation light can be toxic to cells.[13]

-

Off-target effects: FM1-43 has been shown to act as a blocker of mechanosensitive ion channels and an antagonist at muscarinic acetylcholine receptors.[11][12][14]

-

Variability: The kinetics of dye uptake and release can vary between different types of synapses and experimental conditions.[15]

Quantitative Data

The following tables summarize key quantitative data for FM1-43.

Table 1: Spectral Properties of FM1-43

| Property | Value | Reference |

| Excitation Maximum (in methanol) | ~473 nm | [16] |

| Emission Maximum (in methanol) | ~579 nm | [16] |

| Excitation Maximum (in membranes) | ~480 nm | [17] |

| Emission Maximum (in membranes) | ~598 nm | [18] |

| Common Excitation Wavelength | 488 nm | [16] |

| Common Emission Filter Range | 505-600 nm | [16] |

Table 2: Common Experimental Parameters for FM1-43

| Parameter | Typical Range/Value | Notes | Reference |

| Working Concentration | |||

| Cultured Hippocampal Neurons | 2-15 µM | [19] | |

| Drosophila Neuromuscular Junction | 4 µM | [16] | |

| Stimulation Methods | |||

| High K+ Concentration | 45-90 mM | To depolarize the neuron and induce exocytosis. | [16][20] |

| Electrical Field Stimulation | 10-40 Hz | Provides more precise temporal control over stimulation. | [15][21] |

| Stock Solution | |||

| Solvent | Water or DMSO | [7] | |

| Concentration | 1-5 mM | Stored at -20°C, protected from light. | [7][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments using FM1-43.

Labeling of the Recycling Synaptic Vesicle Pool in Cultured Neurons

This protocol describes the loading of FM1-43 into recycling synaptic vesicles in cultured neurons, for example, hippocampal neurons.

Materials:

-

Mature neuronal culture on coverslips

-

Tyrode's solution (or other suitable physiological buffer)

-

High K+ Tyrode's solution (e.g., 90 mM KCl, with adjusted NaCl to maintain osmolarity)

-

FM1-43 stock solution (e.g., 4 mM in water)

-

Imaging system (confocal or epifluorescence microscope)

Procedure:

-

Preparation: Place the coverslip with cultured neurons in an imaging chamber and perfuse with normal Tyrode's solution.

-

Loading: To load the dye, switch the perfusion to high K+ Tyrode's solution containing the desired final concentration of FM1-43 (e.g., 10 µM). The stimulation time can vary, but a common duration is 1-2 minutes.[15]

-

Washing: After the loading period, switch the perfusion back to normal Tyrode's solution without FM1-43 to wash away the extracellular dye. A thorough wash is crucial to minimize background fluorescence. This may take 5-10 minutes with several solution changes.[22]

-

Imaging: The nerve terminals containing the labeled recycling vesicle pool can now be imaged.

Monitoring Exocytosis (Destaining)

This protocol follows the release of FM1-43 from pre-labeled synaptic vesicles.

Procedure:

-

Labeling: First, label the recycling vesicle pool as described in Protocol 3.1.

-

Baseline Imaging: Acquire a series of baseline images of the labeled terminals before stimulation.

-

Stimulation and Imaging: Induce exocytosis by perfusing with high K+ Tyrode's solution or by electrical field stimulation.[15][20] Simultaneously, acquire a time-lapse series of images to monitor the decrease in fluorescence as the dye is released.

-

Data Analysis: Measure the fluorescence intensity of individual synaptic boutons over time. The rate of fluorescence decay reflects the kinetics of exocytosis.

Photoconversion of FM1-43 for Electron Microscopy

This technique allows for the ultrastructural localization of labeled vesicles.

Materials:

-

FM1-43 labeled neuronal preparation

-

Fixative solution (e.g., 2% glutaraldehyde in PBS)

-

3,3'-Diaminobenzidine (DAB)

-

Light source for fluorescence excitation

Procedure:

-

Labeling: Label synaptic vesicles with FM1-43 as described in Protocol 3.1.

-

Fixation: Fix the preparation with glutaraldehyde.[23]

-

DAB Incubation: Incubate the fixed sample in a solution containing DAB.[23]

-

Photoconversion: Illuminate the sample with the excitation wavelength for FM1-43. The excited dye catalyzes the polymerization of DAB into an electron-dense precipitate within the labeled vesicles.[1][22]

-

Electron Microscopy Processing: Process the sample for standard transmission electron microscopy to visualize the electron-dense vesicles.[1]

Visualizations

The following diagrams illustrate key processes and workflows related to the use of FM1-43.

Troubleshooting and Considerations

-

High Background: This can be caused by insufficient washing, cell damage, or non-specific uptake. Ensure gentle handling of cells and thorough washing steps. A brief wash with an antioxidant like Advasep-7 can sometimes help reduce background.

-

Phototoxicity: Minimize light exposure by using the lowest possible laser power and exposure times. Using a more sensitive camera can also help.

-

Variability in Staining: The efficiency of loading can depend on the stimulus strength and duration, as well as the health of the neurons. Optimize stimulation parameters for your specific preparation.

-

Fixable Analogs: For experiments requiring fixation and subsequent immunocytochemistry, a fixable analog such as FM1-43FX can be used.[22][24] These analogs contain an amine group that allows them to be cross-linked to surrounding proteins by aldehyde fixatives.

Alternative and Complementary Techniques

While FM1-43 is a valuable tool, other methods can provide complementary information.

-

Synapto-pHluorins: These are pH-sensitive fluorescent proteins targeted to synaptic vesicles. They are non-fluorescent in the acidic environment of the vesicle lumen but fluoresce brightly upon exocytosis and exposure to the neutral pH of the extracellular space. This provides a direct measure of exocytosis with high temporal resolution.[25] Unlike FM dyes, they label the entire population of vesicles expressing the construct, not just the recycling pool.

-

Electron Microscopy: While FM1-43 photoconversion provides ultrastructural information, traditional electron microscopy offers higher resolution for detailed morphological analysis of synaptic structures.

By understanding the principles, protocols, and limitations of FM1-43, researchers can effectively employ this versatile dye to gain valuable insights into the fundamental processes of synaptic transmission and neuronal function.

References

- 1. FM1-43 Photoconversion and Electron Microscopy Analysis at theDrosophila Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two modes of exocytosis at hippocampal synapses revealed by rate of FM1-43 efflux from individual vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. FM1-43 [drugfuture.com]

- 5. Photoconversion of FM1-43 Reveals Differences in Synaptic Vesicle Recycling and Sensitivity to Pharmacological Disruption of Actin Dynamics in Individual Synapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Using the Fluorescent Styryl Dye FM1-43 to Visualize Synaptic Vesicles Exocytosis and Endocytosis in Motor Nerve Terminals | Springer Nature Experiments [experiments.springernature.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Use of FM1-43 and other derivatives to investigate neuronal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. FM 1-43 labeling of synaptic vesicle pools at the Drosophila neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. en.bio-protocol.org [en.bio-protocol.org]

- 11. Comparison of FM1-43 staining patterns and electrophysiological measures of transmitter release at the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. FM1-43 is a permeant blocker of mechanosensitive ion channels in sensory neurons and inhibits behavioural responses to mechanical stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FM1-43 endocytic uptake assay in HIPSC derived neurons [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. bio-protocol.org [bio-protocol.org]

- 16. FM 1–43 Labeling of Synaptic Vesicle Pools at the Drosophila Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methods for Detecting Internalized, FM 1-43 Stained Particles in Epithelial Cells and Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. FM Dye Cycling at the Synapse: Comparing High Potassium Depolarization, Electrical and Channelrhodopsin Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Differential Release of Exocytosis Marker Dyes Indicates Stimulation-Dependent Regulation of Synaptic Activity [frontiersin.org]

- 22. pnas.org [pnas.org]

- 23. Photoconversion of FM1-43 [bio-protocol.org]

- 24. frontiersin.org [frontiersin.org]

- 25. Synaptic Vesicle Pool Monitoring with Synapto-pHluorin - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring Membrane Dynamics with FM1-84: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the styryl fluorescent dye FM1-84, its application in studying membrane dynamics, and detailed protocols for its use. FM dyes are invaluable tools for investigating the processes of endocytosis and exocytosis, particularly in neuronal preparations, by providing a quantifiable measure of synaptic vesicle recycling.

Core Principles of FM Dyes

FM dyes, including FM1-84, are amphipathic molecules with a hydrophilic head group and a lipophilic tail.[1][2] This structure allows them to reversibly insert into the outer leaflet of the plasma membrane.[2] While in an aqueous solution, the dye is virtually non-fluorescent. However, upon partitioning into a lipid membrane, its quantum yield increases dramatically, resulting in bright fluorescence.[2] The charged head group prevents the dye from crossing the membrane, ensuring it exclusively labels the outer leaflet and the lumen of internalized vesicles.[3]

The process of vesicle labeling and destaining with FM dyes occurs in three main stages:

-

Staining (Loading): In the presence of the FM dye, stimulation of cellular activity (e.g., neuronal firing) triggers exocytosis, where synaptic vesicles fuse with the plasma membrane. During the subsequent compensatory endocytosis, the dye present in the plasma membrane is trapped within the newly formed vesicles.[4]

-

Wash: Extracellular dye is washed away, leaving only the fluorescently labeled vesicles within the cell.[4]

-

Destaining (Unloading): A second round of stimulation in a dye-free solution causes the labeled vesicles to undergo exocytosis. Upon fusion with the plasma membrane, the FM dye is released into the extracellular space, leading to a decrease in fluorescence intensity.[2][4] This decrease is a direct measure of exocytosis.

Mechanism of Action of FM1-84

The mechanism of FM1-84 relies on its ability to reversibly bind to membranes and become entrapped during endocytosis. This process allows for the real-time visualization of vesicle turnover.

Properties of FM1-84 and Related Dyes

The length of the lipophilic tail of an FM dye determines its affinity for the membrane and its binding/unbinding kinetics.[3] FM1-84, with its longer tail, exhibits a slower dissociation rate from the membrane compared to dyes like FM1-43 and FM2-10.[5][6] This property can be advantageous for certain experimental designs but may also influence the interpretation of results related to the speed of endocytosis.

| Property | FM1-84 | FM1-43 | FM2-10 |

| Molecular Weight | 640 g/mol [5][7] | 549.5 g/mol | 507.5 g/mol |

| Excitation (in membrane) | ~480 nm[5] | ~480 nm | ~480 nm |

| Emission (in membrane) | ~598 nm[5] | ~598 nm | ~598 nm |

| Lipophilic Tail Length | 5 carbons[3] | 4 carbons[3] | 2 carbons[3] |

| Dissociation Kinetics | Slowest[6] | Intermediate | Fastest[6] |

| Aqueous Solubility | Lower | Intermediate | Higher |

Experimental Protocols

Preparation of FM1-84 Stock Solution

-

Reconstitution: Dissolve FM1-84 powder in high-quality dimethyl sulfoxide (DMSO) or water to create a stock solution, typically at a concentration of 1-5 mM.

-

Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Staining and Destaining of Synaptic Vesicles in Cultured Neurons

This protocol is adapted for primary hippocampal neuron cultures.

Solutions Required:

-

Tyrode's Solution (Normal): 124 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 30 mM glucose, 25 mM HEPES (pH 7.4).[5]

-

High K⁺ Solution: 59 mM NaCl, 70 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 30 mM glucose, 25 mM HEPES (pH 7.4).

-

Glutamate Receptor Blockers (Optional but recommended): 10 µM CNQX and 50 µM AP5 to prevent excitotoxicity.

Procedure:

-

Baseline Imaging (Optional): Place the coverslip with cultured neurons in an imaging chamber with normal Tyrode's solution. Acquire baseline images if necessary.

-

Loading (Staining):

-

Replace the normal Tyrode's solution with the high K⁺ solution containing 5-10 µM FM1-84.

-

Incubate for 1-2 minutes to induce depolarization and subsequent endocytosis.[8]

-

-

Wash:

-

Thoroughly wash the neurons with normal Tyrode's solution for 5-10 minutes to remove all extracellular and loosely bound membrane dye.[5] A perfusion system is ideal for this step.

-

-

Post-Stain Imaging: Acquire images of the stained synaptic boutons. The fluorescence intensity at this stage represents the total recycling pool of vesicles.

-

Unloading (Destaining):

-

Data Analysis:

-

Identify regions of interest (ROIs) corresponding to individual synaptic boutons.

-

Measure the average fluorescence intensity within each ROI for each time point.

-

Correct for photobleaching by subtracting the fluorescence decay from a non-stimulated control group or by fitting the pre-stimulation baseline to an exponential decay.

-

The rate of fluorescence decrease is proportional to the rate of exocytosis.

-

Experimental Workflow

The following diagram illustrates the general workflow for an FM1-84 experiment to measure synaptic vesicle cycling.

Data Presentation and Analysis

The primary data obtained from FM1-84 experiments is the change in fluorescence intensity over time. This can be used to determine several parameters of synaptic function:

-

Size of the Recycling Vesicle Pool: The total fluorescence intensity after loading and washing is proportional to the number of vesicles that have undergone endocytosis.

-

Rate of Exocytosis: The rate of fluorescence decay during the destaining step reflects the rate of vesicle fusion and neurotransmitter release.

-

Rate of Endocytosis: By varying the duration of stimulation during loading, one can infer the rate of endocytosis.

Example Data Table:

| Condition | Initial Fluorescence (a.u.) | Rate of Unloading (%/s) |

| Control | 1500 ± 120 | 1.5 ± 0.2 |

| Drug A | 1450 ± 110 | 0.8 ± 0.1 |

| Drug B | 750 ± 90 | 1.4 ± 0.3 |

Advanced Considerations and Troubleshooting

-

Photobleaching: Minimize exposure time and excitation light intensity to reduce photobleaching. Always include a control to quantify the rate of photobleaching.[1]

-

Background Staining: Inadequate washing can lead to high background fluorescence. The use of quenching agents like ADVASEP-7 can help reduce background.

-

Off-Target Effects: Be aware that some FM dyes, including FM1-43 and FM2-10, have been shown to act as muscarinic receptor antagonists.[9][10] This could potentially influence synaptic transmission in cholinergic systems. While specific data for FM1-84 is less common, this possibility should be considered.

-

Fixable Analogs: For experiments requiring subsequent immunocytochemistry, fixable analogs such as FM1-43FX are available. These probes contain an aliphatic amine that allows for covalent cross-linking with aldehyde-based fixatives.

Synaptic Vesicle Recycling Pathway

FM1-84 is a tool to study the broader process of synaptic vesicle recycling. This pathway is a complex, multi-step process crucial for sustained neurotransmission.

By providing a dynamic readout of membrane turnover, FM1-84 and related dyes remain a cornerstone technique for dissecting the molecular machinery of synaptic transmission and for screening compounds that modulate this fundamental process.

References

- 1. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FM Dye Cycling at the Synapse: Comparing High Potassium Depolarization, Electrical and Channelrhodopsin Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biotium.com [biotium.com]

- 6. Biophysical Characterization of Styryl Dye-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifetechindia.com [lifetechindia.com]

- 8. Fluorescent Measurement of Synaptic Activity Using FM Dyes in Dissociated Hippocampal Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescent styryl dyes FM1-43 and FM2-10 are muscarinic receptor antagonists: intravital visualization of receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescent styryl dyes FM1-43 and FM2-10 are muscarinic receptor antagonists: intravital visualization of receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to FM Dye Staining: Principles and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Styrylpyridinium dyes, commonly known as FM (Fei Mao) dyes, are powerful fluorescent probes essential for investigating the dynamics of membrane trafficking, particularly synaptic vesicle endocytosis and exocytosis.[1][2][3][4][5][6] Their unique amphipathic nature allows them to reversibly insert into the outer leaflet of the plasma membrane.[2][7][8] A key characteristic of FM dyes is that they are virtually non-fluorescent in aqueous solutions but exhibit a significant increase in fluorescence quantum yield upon binding to the hydrophobic environment of a lipid membrane.[2][9][10][11] This property provides an excellent signal-to-noise ratio for imaging membrane dynamics.[12]

This technical guide provides a comprehensive overview of the core principles of FM dye staining, detailed experimental protocols, and quantitative data to aid researchers in the effective application of these vital tools.

Core Principles of FM Dye Staining

The fundamental principle behind FM dye staining lies in its activity-dependent labeling of recycling vesicles. The process can be summarized in the following steps:

-

Loading (Staining): When neurons or other secretory cells are stimulated in the presence of an FM dye, the dye molecules present in the extracellular solution bind to the plasma membrane. During compensatory endocytosis, which follows exocytosis, patches of the stained plasma membrane are internalized to form new vesicles.[1][4][5][7] This traps the FM dye within the lumen of the newly formed vesicles.[1]

-

Washing: After the stimulation period, the extracellular FM dye is washed away with a dye-free solution.[4][7][13] This step is crucial for removing the fluorescence from the plasma membrane, ensuring that the remaining signal originates specifically from the labeled intracellular vesicles.[4]

-

Unloading (Destaining): Subsequent stimulation of the neuron triggers the exocytosis of the dye-loaded vesicles. As the vesicles fuse with the plasma membrane, the trapped FM dye is released back into the extracellular medium, leading to a decrease in fluorescence intensity at the presynaptic terminal.[4][5][7] The rate of this "destaining" provides a direct measure of exocytosis.[1][14]

This elegant mechanism allows for the real-time visualization and quantification of synaptic vesicle cycling, making FM dyes indispensable for studying neurotransmission and its modulation.[3][15]

Mechanism of FM Dye Staining

Caption: Mechanism of FM dye loading and unloading during synaptic vesicle cycling.

Properties of Common FM Dyes

Several FM dye variants are available, each with distinct properties that make them suitable for different experimental needs. The most widely used are FM 1-43 and FM 4-64.[3][6] Their characteristics are summarized in the table below.

| Property | FM 1-43 | FM 4-64 | Reference(s) |

| Structure | Shorter lipophilic tail | Longer lipophilic tail | [16] |

| Hydrophobicity | More lipophilic | Less lipophilic | [11][16] |

| Emission Spectrum | Green | Red | [4][8] |

| Excitation Max (in Methanol) | ~479 nm | ~506 nm | [12] |

| Emission Max (in Methanol) | ~598 nm | ~733 nm | [12] |

| Loading/Unloading Kinetics | Slower unloading | Faster unloading | [11] |

| Membrane Affinity | Higher | Lower | [12] |

Note: The spectral properties of FM dyes can be influenced by the specific membrane microenvironment.[12][17]

Experimental Protocols

The following protocols provide a general framework for FM dye staining in cultured neurons. Optimization may be required for different cell types and experimental setups.

Synaptic Vesicle Staining (Loading) Workflow

Caption: A typical workflow for loading FM dyes into synaptic vesicles.

Detailed Protocol for FM Dye Loading:

-

Prepare Solutions:

-

Normal Tyrode's Solution: Prepare a physiological saline solution appropriate for your cell type.

-

High K+ Solution: Prepare a high potassium solution (e.g., 90 mM KCl) to induce depolarization.

-

FM Dye Staining Solution: Dilute the FM dye stock solution to the desired final concentration (e.g., 10 µM for FM 1-43) in the high K+ solution.[4][13] To prevent excitotoxicity, glutamate receptor blockers such as NBQX (10 µM) and D-AP5 (20 µM) can be added.[13]

-

-

Cell Preparation:

-

Transfer the coverslip with cultured neurons to an imaging chamber containing normal Tyrode's solution.[13]

-

-

Loading Procedure:

-

Washing:

Synaptic Vesicle Destaining (Unloading) and Data Acquisition

Detailed Protocol for FM Dye Unloading:

-

Baseline Imaging:

-

After washing, acquire a series of baseline fluorescence images of the stained nerve terminals.[15]

-

-

Stimulation for Unloading:

-

Induce exocytosis by applying a stimulus, such as electrical field stimulation (e.g., 10 Hz for 2 minutes) or perfusion with a high K+ solution (e.g., 90 mM for 1 minute).[13]

-

-

Time-Lapse Imaging:

-

Acquire images at regular intervals (e.g., every 4 seconds) throughout the stimulation period and for a short time after to monitor the decrease in fluorescence.[15]

-

-

Data Analysis:

-

Measure the fluorescence intensity of individual synaptic boutons over time.

-

The rate of fluorescence decay reflects the kinetics of synaptic vesicle exocytosis.[14]

-

Quantitative Data and Analysis

The fluorescence intensity of FM dye-labeled terminals is proportional to the number of recycled vesicles.[1] Quantitative analysis of FM dye imaging can provide valuable insights into various aspects of synaptic function.

| Parameter | Measurement | Significance |

| Total Recycling Pool Size | The total fluorescence decrease after exhaustive stimulation. | Represents the total number of vesicles that participate in recycling. |

| Readily Releasable Pool (RRP) Size | The initial rapid drop in fluorescence upon strong stimulation. | Corresponds to the pool of vesicles that are immediately available for release.[15] |

| Reserve Pool (RP) Size | The slower, more sustained decrease in fluorescence after RRP depletion. | Represents vesicles that are mobilized for release during prolonged or intense stimulation.[15] |

| Rate of Exocytosis | The rate of fluorescence decay during stimulation. | Provides information on the kinetics of vesicle fusion.[14] |

| Rate of Endocytosis | The rate of fluorescence increase during the loading phase. | Can be used to study the kinetics of vesicle retrieval.[14] |

Signaling Pathways and Applications

FM dyes are instrumental in dissecting the molecular machinery that governs synaptic vesicle cycling. They are widely used to study:

-

The roles of specific proteins in endocytosis and exocytosis.

-

The mechanisms of synaptic plasticity.

-

The effects of drugs and toxins on neurotransmission.[3]

-

The pathophysiology of neurological disorders.

The Synaptic Vesicle Cycle

Caption: The synaptic vesicle cycle, a key process studied using FM dyes.

Troubleshooting and Considerations

-

Phototoxicity and Photobleaching: Prolonged exposure to high-intensity light can damage cells and bleach the fluorophore.[19][20][21][22][23] To minimize these effects, use the lowest possible excitation light intensity and exposure times, and consider using anti-fade reagents.[19][24]

-

Background Fluorescence: Inadequate washing can lead to high background fluorescence from dye remaining on the plasma membrane.[23][25] Ensure thorough and consistent washing steps.

-

Non-specific Staining: In some preparations, FM dyes can accumulate in non-synaptic structures.[6] Careful image analysis and the use of appropriate controls are necessary to distinguish specific synaptic labeling.

-

Dye Concentration: The optimal dye concentration should be determined empirically, as high concentrations can be toxic.[12]

By understanding the fundamental principles and adhering to optimized protocols, researchers can effectively leverage FM dyes to gain critical insights into the intricate processes of cellular membrane dynamics.

References

- 1. Imaging synaptic vesicle exocytosis and endocytosis with FM dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. en.bio-protocol.org [en.bio-protocol.org]

- 4. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Using the Fluorescent Styryl Dye FM1-43 to Visualize Synaptic Vesicles Exocytosis and Endocytosis in Motor Nerve Terminals | Springer Nature Experiments [experiments.springernature.com]

- 6. Fluorescent Measurement of Synaptic Activity Using FM Dyes in Dissociated Hippocampal Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FM Dye Cycling at the Synapse: Comparing High Potassium Depolarization, Electrical and Channelrhodopsin Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Using FM Dyes to Monitor Clathrin-Mediated Endocytosis in Primary Neuronal Culture | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Application of Membrane and Cell Wall Selective Fluorescent Dyes for Live-Cell Imaging of Filamentous Fungi [jove.com]

- 13. Fluorescent Measurement of Synaptic Activity Using FM Dyes in Dissociated Hippocampal Cultured Neurons [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Item - Analysis of synaptic vesicle recycling pool size and kinetics of exocytosis using FM dye. - Public Library of Science - Figshare [plos.figshare.com]

- 19. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]

- 20. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - @abberior.rocks [abberior.rocks]

- 21. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. publications.mpi-cbg.de [publications.mpi-cbg.de]

- 23. Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]

- 24. biotium.com [biotium.com]

- 25. creative-bioarray.com [creative-bioarray.com]

FM1-84: A Technical Guide to its Spectral Properties and Applications in Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

FM1-84 is a lipophilic styryl dye belonging to the FM (Fei Mao) series of fluorescent probes. These dyes are indispensable tools in neuroscience and cell biology for investigating the dynamics of membrane trafficking, particularly synaptic vesicle endocytosis and exocytosis. FM1-84's utility stems from its unique photophysical properties: it is virtually non-fluorescent in aqueous solutions but exhibits a dramatic increase in fluorescence quantum yield upon insertion into lipid membranes. This property allows for the specific visualization of cellular membranes and the tracking of their internalization and recycling. This technical guide provides an in-depth overview of the excitation and emission spectra of FM1-84, its key photophysical parameters, and detailed protocols for its application in cellular imaging.

Core Properties of FM1-84

FM1-84, also known by its chemical name N-(3-Triethylammoniumpropyl)-4-(6-(4-(diethylamino)phenyl)hexatrienyl)pyridinium dibromide, shares a common fluorophore core with other green-emitting FM dyes like FM1-43.[1] Its structure includes a hydrophilic headgroup that prevents it from crossing the lipid bilayer and a lipophilic tail that anchors it within the membrane.[1]

Quantitative Photophysical and Chemical Data

The following tables summarize the key quantitative data for FM1-84 and its equivalent, SynaptoGreen C5. It is important to note that while excitation and emission maxima are well-documented, specific values for quantum yield and molar extinction coefficient are not consistently reported in the literature. The quantum yield is known to be very low in aqueous solutions and significantly increases upon membrane binding.

| Property | Value (in Methanol) | Value (in Membranes) | Source(s) |

| Excitation Maximum (λex) | 510 nm | ~480 nm | [2][3][4] |

| Emission Maximum (λem) | 625 nm | ~598 - 600 nm | [2][3][4] |

| Quantum Yield (Φ) | Not Reported | Not Reported (Significantly enhanced) | [5] |

| Molar Extinction Coefficient (ε) | Not Reported | Not Reported |

| Chemical Property | Value | Source(s) |

| Chemical Formula | C₃₂H₅₃Br₂N₃ | [2][6] |

| Molecular Weight | ~640 g/mol | [2][6] |

| Solubility | Water | [2][6] |

Experimental Applications and Protocols

FM1-84 is a versatile tool for studying various aspects of membrane dynamics. Below are detailed protocols for some of its key applications.

Visualizing Synaptic Vesicle Recycling

This protocol outlines the fundamental steps for staining and imaging synaptic vesicles in neuronal cultures, allowing for the study of their exo- and endocytic cycles.

Caption: Workflow for staining and imaging synaptic vesicle recycling with FM1-84.

-

Preparation of Staining Solution: Prepare a working solution of FM1-84 at a concentration of 2-10 µM in a suitable physiological buffer (e.g., Tyrode's solution).

-

Cell Preparation: Culture primary neurons (e.g., hippocampal or cortical neurons) on glass coverslips until they form mature synaptic connections.

-

Staining:

-

Replace the culture medium with the FM1-84 staining solution.

-

Induce synaptic vesicle cycling by stimulating the neurons. This can be achieved by:

-

High Potassium Depolarization: Replace the staining solution with a high K+ solution (e.g., 90 mM KCl) containing FM1-84 for 1-2 minutes.

-

Electrical Field Stimulation: Apply electrical pulses (e.g., 10-20 Hz for 30-60 seconds) in the presence of the FM1-84 solution.

-

-

-

Washing:

-

After stimulation, wash the cells extensively with a dye-free physiological buffer for 5-10 minutes to remove the FM1-84 from the plasma membrane.

-

Perform the wash at a low temperature (e.g., 4°C) to inhibit spontaneous exocytosis.

-

-

Imaging:

-

Mount the coverslip onto a fluorescence microscope.

-

Excite the sample using a light source around 480 nm and collect the emission around 600 nm.

-

Acquire images of the fluorescently labeled presynaptic terminals.

-

-

Destaining (Optional):

-

To observe exocytosis, stimulate the stained neurons again in a dye-free solution.

-

Monitor the decrease in fluorescence intensity over time as the labeled vesicles fuse with the plasma membrane and release the FM1-84.

-

Tracking Endocytosis

FM1-84 can be used to monitor bulk endocytosis in various cell types, not just neurons. The principle remains the same: the dye becomes internalized within endocytic vesicles.

Caption: The principle of using FM1-84 to track endocytosis.

-

Cell Culture: Plate the cells of interest (e.g., epithelial cells, fibroblasts) on a suitable imaging dish or coverslip.

-

Staining:

-

Incubate the cells with 5-15 µM FM1-84 in a physiological buffer at 37°C to allow for constitutive or stimulated endocytosis. The incubation time can vary from a few minutes to over an hour depending on the cell type and experimental question.

-

-

Washing:

-

Gently wash the cells with a cold (4°C) dye-free buffer to remove the dye from the plasma membrane and arrest further endocytosis.

-

-

Imaging:

-

Immediately image the cells using fluorescence microscopy with appropriate filter sets (Ex: ~480 nm, Em: ~600 nm).

-

Internalized FM1-84 will appear as fluorescent puncta within the cytoplasm.

-

Signaling Pathway and Cellular Fate Visualization

While FM1-84 itself is not part of a signaling pathway, it is a tool to visualize the outcomes of signaling events that lead to membrane trafficking. The following diagram illustrates the general fate of an FM1-84-labeled vesicle.

Caption: Cellular trafficking pathways visualized using FM1-84.

Conclusion

References

Unraveling the Growth Hormone Signaling Cascade: A Technical Overview

Executive Summary

This technical guide provides a detailed examination of the Growth Hormone (GH) signaling pathway, a critical regulator of physiological processes such as growth, metabolism, and cell proliferation. While the initial query for "Neurodye GH1-84" did not yield specific results for a compound of that name, the search provided extensive information on the well-documented GH signaling cascade. This document summarizes the core mechanisms of GH action, from receptor binding to downstream signal transduction, and presents key data and experimental methodologies relevant to its study. The guide is intended to serve as a resource for researchers and professionals in the fields of endocrinology, cell biology, and drug development.

Introduction to Growth Hormone Signaling

Growth Hormone (GH), a peptide hormone synthesized and secreted by the anterior pituitary gland, plays a pivotal role in somatic growth and metabolism.[1] Its effects are mediated through the Growth Hormone Receptor (GHR), a member of the cytokine receptor superfamily. The activation of GHR by GH initiates a cascade of intracellular signaling events that ultimately modulate gene expression and cellular function. Dysregulation of the GH signaling pathway is implicated in various pathological conditions, including growth disorders and cancer.[2]

The Core Signaling Pathway: GH-GHR Interaction and Downstream Cascades

The canonical GH signaling pathway is initiated by the binding of a single GH molecule to two GHR molecules, inducing their dimerization.[1] This conformational change activates the receptor-associated Janus kinase 2 (JAK2).[3][4][5] The activation of JAK2 is a critical event, leading to the autophosphorylation of JAK2 itself and the phosphorylation of tyrosine residues on the intracellular domain of the GHR.[3][4][6] These phosphorylated tyrosines serve as docking sites for various signaling proteins, thereby initiating multiple downstream pathways.[3][4][5]

The primary signaling cascades activated by the GH-GHR-JAK2 complex include:

-

The JAK-STAT Pathway: This is a major pathway in GH signaling.[6] Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1, STAT3, and STAT5, are recruited to the phosphorylated GHR.[3][4][6] Upon docking, they are phosphorylated by JAK2, dimerize, and translocate to the nucleus to regulate the transcription of target genes, including Insulin-like Growth Factor 1 (IGF-1).[5]

-

The MAPK/ERK Pathway: The activated GHR/JAK2 complex can also recruit Shc adapter proteins.[3][4][5] This leads to the activation of the Ras-Raf-MEK-ERK1/2 signaling cascade, which is primarily involved in regulating cell proliferation and differentiation.[3][4][5]

-

The PI3K/Akt Pathway: Insulin Receptor Substrate (IRS) proteins can be recruited to the activated GHR/JAK2 complex, leading to the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[2][3][4][5] This pathway is crucial for the metabolic effects of GH.[3][4]

The following diagram illustrates the key events in the GH signaling pathway:

Key Proteins in the GH Signaling Pathway

The following table summarizes the key proteins involved in the GH signaling cascade and their primary functions.

| Protein | Class | Primary Function |

| Growth Hormone (GH) | Peptide Hormone | Ligand that initiates the signaling cascade by binding to the GHR. |

| GHR | Cytokine Receptor | Transmembrane receptor that dimerizes upon GH binding, leading to the activation of intracellular signaling. |

| JAK2 | Tyrosine Kinase | Receptor-associated kinase that is activated upon GHR dimerization and phosphorylates downstream targets, including the GHR and STAT proteins.[3][4][6] |

| STATs (1, 3, 5) | Transcription Factors | Recruited to the phosphorylated GHR, become phosphorylated by JAK2, dimerize, and translocate to the nucleus to regulate gene transcription.[3][4][6] |

| Shc | Adaptor Protein | Recruited to the activated GHR/JAK2 complex and initiates the MAPK/ERK pathway.[3][4][5] |

| IRS (1, 2) | Adaptor Protein | Docking proteins that, when phosphorylated, activate the PI3K/Akt pathway, mediating metabolic effects of GH.[3][4] |

| SOCS2 | Negative Regulator | Suppressor of Cytokine Signaling 2 binds to the phosphorylated GHR, blocking STAT5 binding and promoting receptor degradation.[6] |

| SHP1/SHP2 | Protein Tyrosine Phosphatase | Dephosphorylate and inactivate JAK2 and STATs, as well as the GHR, to terminate the signal.[5][6] |

Experimental Protocols for Studying GH Signaling

Investigating the GH signaling pathway involves a variety of molecular and cellular biology techniques. Below are generalized methodologies for key experiments.

Analysis of Protein Phosphorylation

Objective: To determine the activation state of key signaling proteins (e.g., JAK2, STAT5, ERK, Akt) in response to GH stimulation.

Methodology: Western Blotting

-

Cell Culture and Treatment: Culture appropriate cells (e.g., hepatocytes, fibroblasts) to sub-confluency. Serum-starve the cells for a specified period (e.g., 4-24 hours) to reduce basal signaling. Treat the cells with recombinant GH at various concentrations and for different time points.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-JAK2, anti-p-STAT5). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) or the total protein level of the target.

Analysis of Protein-Protein Interactions

Objective: To confirm the interaction between components of the signaling pathway (e.g., GHR and JAK2).

Methodology: Co-Immunoprecipitation (Co-IP)

-

Cell Lysis: Lyse GH-treated and untreated cells in a non-denaturing lysis buffer to maintain protein complexes.

-

Immunoprecipitation: Incubate the cell lysates with an antibody specific for one of the proteins of interest (the "bait" protein, e.g., anti-GHR).

-

Complex Capture: Add protein A/G-agarose or magnetic beads to capture the antibody-protein complex.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (the "prey" protein, e.g., anti-JAK2).

Analysis of Gene Expression

Objective: To measure the transcriptional response to GH signaling (e.g., upregulation of IGF-1).

Methodology: Quantitative Real-Time PCR (qRT-PCR)

-

Cell Treatment and RNA Extraction: Treat cells with GH as described above. Extract total RNA from the cells using a suitable method (e.g., TRIzol reagent).

-

RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (e.g., using a NanoDrop spectrophotometer) and integrity (e.g., by gel electrophoresis).

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.

-

qRT-PCR: Perform qRT-PCR using the synthesized cDNA, gene-specific primers for the target gene (e.g., IGF-1) and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green) or a probe-based assay.

-

Data Analysis: Analyze the amplification data to determine the relative expression of the target gene using a method such as the ΔΔCt method.

The following diagram outlines a general experimental workflow for studying GH signaling:

G-protein Coupled Receptor 84 (GPR84)

The initial search also returned results for G-protein coupled receptor 84 (GPR84), an orphan receptor primarily expressed in immune cells like monocytes, macrophages, and microglia.[7] Its expression is induced during inflammation. Studies using GPR84 knockout mice have shown that this receptor is pro-inflammatory and plays a role in nociceptive signaling.[7] For instance, in a model of neuropathic pain, knockout mice did not develop mechanical or thermal hypersensitivity.[7] In macrophages, the absence of GPR84 leads to an attenuated expression of pro-inflammatory mediators such as IL-1β, IL-6, and TNF-α.[7] While distinct from the GH signaling pathway, GPR84 represents an important area of research in inflammation and pain.

Conclusion

The Growth Hormone signaling pathway is a complex and tightly regulated network that is fundamental to numerous physiological processes. Understanding the intricacies of this pathway, from the initial ligand-receptor interaction to the activation of multiple downstream cascades, is crucial for developing therapeutic strategies for a range of diseases. The experimental approaches outlined in this guide provide a framework for researchers to further elucidate the mechanisms of GH action and to identify novel targets for drug development. While no information was found on "Neurodye GH1-84," the exploration of related terms has provided a comprehensive overview of the well-established and critically important Growth Hormone signaling pathway.

References

- 1. usbio.net [usbio.net]

- 2. Frontiers | Dual Characters of GH-IGF1 Signaling Pathways in Radiotherapy and Post-radiotherapy Repair of Cancers [frontiersin.org]

- 3. Signalling pathway of GH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 5. sinobiological.com [sinobiological.com]

- 6. The Growth Hormone Receptor: Mechanism of Receptor Activation, Cell Signaling, and Physiological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of G-protein receptor 84 in experimental neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to FM1-84 for Studying Exocytosis

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the styryl dye FM1-84, detailing its mechanism, experimental application, and data interpretation for the study of synaptic vesicle exocytosis.

Introduction: The FM Dye Family

Styryl dyes, commonly known as FM (Fei Mao) dyes, are a class of amphipathic fluorescent probes indispensable for visualizing synaptic vesicle recycling in real-time.[1][2] These molecules possess a hydrophilic head group and a hydrophobic tail, allowing them to reversibly partition into the outer leaflet of lipid membranes.[2][3] A key characteristic of FM dyes is their environment-sensitive fluorescence; they are weakly fluorescent in aqueous solutions but exhibit a dramatic increase in quantum yield (over 40-fold) upon insertion into a membrane.[1][2] This property makes them ideal for tracking membrane turnover associated with exo- and endocytosis.[4]

FM1-84 belongs to the green-emitting series of FM dyes, which also includes FM1-43 and FM2-10.[5] The structural difference between these dyes lies in the length of their hydrophobic tails, which dictates their hydrophobicity and, consequently, their membrane departitioning kinetics.[6][7] FM1-84 possesses the longest lipophilic tail in this series, composed of five carbons (four methylene groups and a terminal methyl group), making it more hydrophobic than its counterparts.[8] This results in a slower rate of dissociation from the membrane compared to other dyes in its class.[6][7][8]

Core Principle: Activity-Dependent Staining and Destaining

The use of FM1-84 to study exocytosis is based on a two-step process: an initial activity-dependent loading (staining) of the recycling vesicle pool, followed by an activity-dependent unloading (destaining) that directly reports exocytosis.

Staining (Endocytosis): When neurons are stimulated in the presence of FM1-84, synaptic vesicles fuse with the presynaptic membrane to release neurotransmitters (exocytosis). The subsequent compensatory retrieval of the vesicle membrane (endocytosis) traps the dye molecules that are partitioned in the plasma membrane.[3][4] These newly formed, dye-loaded vesicles become brightly fluorescent.

Destaining (Exocytosis): After the extracellular dye is thoroughly washed away, the fluorescence is localized to the population of actively recycled vesicles.[5] A second round of stimulation in a dye-free solution triggers the exocytosis of these labeled vesicles.[3] Upon fusion with the plasma membrane, the FM1-84 molecules are released into the vast extracellular space, leading to a rapid loss of fluorescence.[3] The rate and extent of this fluorescence decrease ("destaining") provide a direct measure of synaptic vesicle exocytosis kinetics and the size of the recycling vesicle pool.[4]

Quantitative Data & Experimental Parameters

The precise parameters for FM1-84 experiments can vary depending on the preparation (e.g., cultured neurons, neuromuscular junction) and the specific scientific question.[1] However, typical values derived from protocols for cultured hippocampal neurons serve as a valuable baseline.

| Parameter | Staining (Loading) Phase | Washing Phase | Destaining (Unloading) Phase |

| Reagent | FM1-84 Dye | Dye-free Buffer (e.g., HBS) | Dye-free Buffer (e.g., HBS) |

| Concentration | 5-15 µM | N/A | N/A |

| Stimulation Method | High K⁺ (e.g., 90 mM KCl) or Electrical Field Stimulation | None | High K⁺ or Electrical Field Stimulation |

| Stimulation Duration | 30-90 seconds | N/A | 30-120 seconds |

| Duration | 1-2 minutes | 5-15 minutes | 2-5 minutes (during imaging) |

| Key Objective | Label the recycling pool of synaptic vesicles | Remove non-specific background fluorescence | Evoke exocytosis of labeled vesicles and measure fluorescence loss |

Detailed Experimental Protocols

This section outlines a generalized protocol for studying exocytosis in cultured neurons using FM1-84.

Preparation and Solutions

-

Cell Culture: Grow primary hippocampal neurons on coverslips for 14-28 days in vitro.

-

Imaging Buffer: Prepare a HEPES-buffered saline (HBS) or Tyrode's solution. For stimulation, prepare a high-potassium (High K⁺) version of the same buffer (e.g., by replacing an equimolar amount of NaCl with KCl to reach ~90 mM K⁺).

-

FM1-84 Stock Solution: Prepare a concentrated stock solution of FM1-84 in water or DMSO. Store protected from light at -20°C.

-

Working Solutions: On the day of the experiment, dilute the FM1-84 stock into the High K⁺ buffer to the final working concentration (e.g., 10 µM). It is often advisable to include glutamate receptor antagonists (e.g., APV, CNQX) to prevent excitotoxicity during stimulation.

Staining Protocol (Vesicle Loading)

-

Mount the coverslip with cultured neurons onto the microscope imaging chamber.

-

Replace the culture medium with the imaging buffer.

-

Acquire a baseline, pre-stain image of the selected field of view.

-

Perfuse the chamber with the High K⁺ buffer containing FM1-84 for 60-90 seconds to stimulate endocytosis and load the dye into recycling vesicles.

-

Immediately following stimulation, begin the washing procedure.

Washing Protocol

-

Perfuse the chamber with dye-free imaging buffer to wash away the extracellular FM1-84 and remove dye that is non-specifically associated with the plasma membrane.[5]

-

Continue washing for at least 5-10 minutes. A thorough wash is critical to reduce background noise and ensure that the remaining signal is from internalized vesicles.[5] Washing at a lower temperature (e.g., 4°C) can help prevent spontaneous exocytosis during this step.[6]

Destaining Protocol (Imaging Exocytosis)

-

After washing, acquire a stable fluorescent image of the labeled presynaptic terminals. This represents the total recycling pool fluorescence (F_total).

-

Initiate time-lapse imaging (e.g., one frame every 2-5 seconds).

-

After acquiring a few baseline frames, stimulate the neurons again using High K⁺ buffer or electrical stimulation in a dye-free environment.

-

Continue imaging throughout the stimulation period and for a few minutes after to capture the full extent of fluorescence decay.

-

The resulting time-lapse series will show a decrease in the fluorescence intensity of individual puncta (presynaptic boutons) as they undergo exocytosis.

Data Analysis

-

Define Regions of Interest (ROIs) around individual fluorescent puncta.

-

Measure the average fluorescence intensity within each ROI for every frame of the time-lapse series.

-

Correct for photobleaching by subtracting the fluorescence decay from a non-stimulated control group or by fitting the pre-stimulus baseline to an exponential function.[5]

-

Normalize the fluorescence trace for each bouton, where the initial fluorescence is 100% and the post-stimulation baseline is 0%.

-

The rate of the normalized fluorescence decay is a measure of the exocytosis rate.

Interpreting Exocytosis: Full Fusion vs. "Kiss-and-Run"

FM dyes have been instrumental in studying different modes of vesicle fusion.[2] The two predominant models are "full-collapse fusion" and "kiss-and-run".[9][10]

-

Full-Collapse Fusion: The vesicle membrane completely merges with the presynaptic plasma membrane, ensuring the rapid and complete release of its contents, including the FM dye.[10][11]

-

Kiss-and-Run: The vesicle forms a transient, narrow fusion pore with the plasma membrane to release neurotransmitter, after which it detaches and is recycled without fully collapsing.[12][13]

The high hydrophobicity and slower departitioning rate of FM1-84 are particularly relevant here.[6] For a transient "kiss-and-run" event, the fusion pore may close before the relatively slow-to-dissociate FM1-84 molecules can fully escape.[6][11] This can lead to partial dye release or no dye release at all, even when neurotransmitter is released.[6][12] Therefore, comparing the destaining kinetics of FM1-84 with a less hydrophobic dye (like FM2-10) or a pH-sensitive reporter (like synaptopHluorin) can provide insights into the mode of exocytosis.[11] A delayed or incomplete FM1-84 release compared to a rapid change in a pH-sensitive marker may indicate an initial "kiss-and-run" event followed by full fusion.[11]

References

- 1. FM Dye Cycling at the Synapse: Comparing High Potassium Depolarization, Electrical and Channelrhodopsin Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FM Dye Cycling at the Synapse: Comparing High Potassium Depolarization, Electrical and Channelrhodopsin Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Using the fluorescent styryl dye FM1-43 to visualize synaptic vesicles exocytosis and endocytosis in motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Biophysical Characterization of Styryl Dye-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kiss-and-run and full-collapse fusion as modes of exo-endocytosis in neurosecretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Differential Release of Exocytosis Marker Dyes Indicates Stimulation-Dependent Regulation of Synaptic Activity [frontiersin.org]

- 12. “Kiss and run” exocytosis at hippocampal synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kiss-and-run fusion - Wikipedia [en.wikipedia.org]